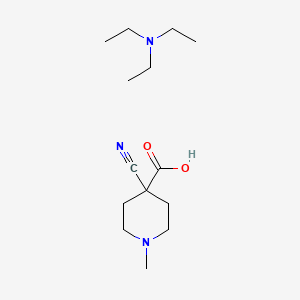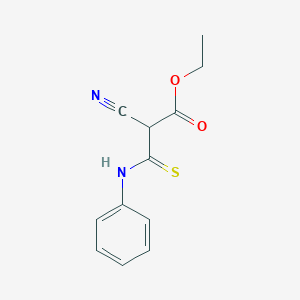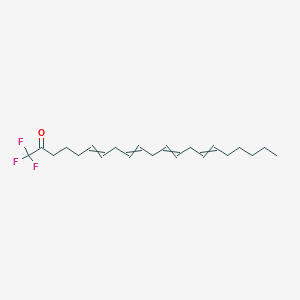![molecular formula C30H26NOP B15157420 2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole](/img/structure/B15157420.png)
2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole is a complex organic compound that features a phosphine group attached to a phenyl ring, which is further connected to an indeno-oxazole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphine with a suitable halogenated precursor under inert atmosphere conditions to form the phosphine-substituted intermediate. This intermediate is then subjected to cyclization reactions to form the indeno-oxazole core structure. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
化学反応の分析
Types of Reactions
2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the indeno-oxazole core.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions can yield various substituted derivatives of the original compound.
科学的研究の応用
2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole involves its interaction with molecular targets through its phosphine group. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The indeno-oxazole core provides structural stability and enhances the compound’s reactivity. The pathways involved include coordination with transition metals and participation in redox reactions .
類似化合物との比較
Similar Compounds
Diphenyl-2-pyridylphosphine: Similar in having a phosphine group attached to a phenyl ring but lacks the indeno-oxazole structure.
1,2-Bis(diphenylphosphino)ethane: Contains two phosphine groups but has a different core structure.
2,6-Bis(diphenylphosphino)pyridine: Similar phosphine functionality but with a pyridine core instead of indeno-oxazole.
Uniqueness
The uniqueness of 2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole lies in its combination of a phosphine group with an indeno-oxazole core, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C30H26NOP |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
[2-(4,4-dimethyl-3a,8b-dihydroindeno[2,1-d][1,3]oxazol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C30H26NOP/c1-30(2)25-19-11-9-17-23(25)27-28(30)31-29(32-27)24-18-10-12-20-26(24)33(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3 |
InChIキー |
XLJCSKHVWKPAMV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C(C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B15157337.png)
![3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid](/img/structure/B15157345.png)
![8-(2,6-difluorobenzyl)-1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15157358.png)
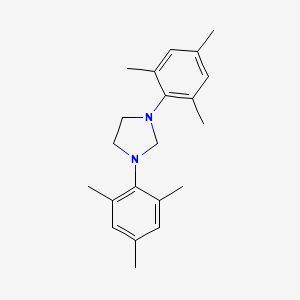
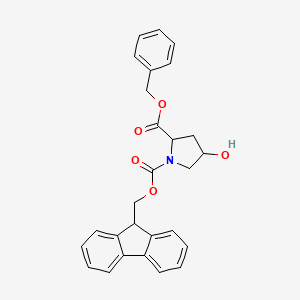
![Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B15157380.png)

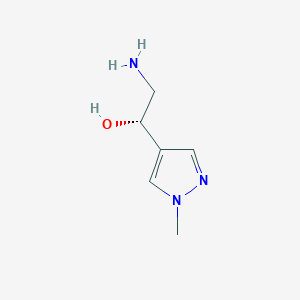

![4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15157412.png)
![1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B15157421.png)
